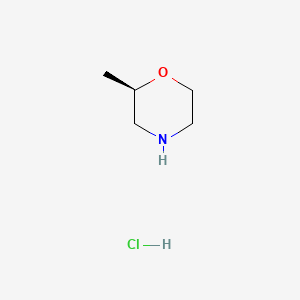

(R)-2-methylmorpholine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-2-methylmorpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c1-5-4-6-2-3-7-5;/h5-6H,2-4H2,1H3;1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJYFXNZOOMGPIL-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCO1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNCCO1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168038-14-0 | |

| Record name | (2R)-2-METHYLMORPHOLINE HYDROCHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to (R)-2-methylmorpholine hydrochloride (CAS: 168038-14-0)

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Chiral Scaffolds

In the landscape of modern medicinal chemistry and synthetic discovery, the strategic selection of chiral building blocks is a cornerstone of success. These molecules are not mere starting materials; they are the architectural blueprints that define the stereochemical integrity and, ultimately, the biological efficacy of a target compound. (R)-2-methylmorpholine hydrochloride, a seemingly simple heterocyclic amine, represents a pivotal example of such a building block. Its morpholine core is a well-established "privileged scaffold," frequently incorporated into drug candidates to bestow favorable pharmacokinetic properties such as enhanced aqueous solubility and metabolic stability.[1][2] The introduction of a defined stereocenter at the C-2 position elevates its utility, providing a crucial handle for constructing enantiomerically pure molecules essential for selective interaction with biological targets.[3][4][5] This guide offers an in-depth exploration of this valuable compound, from its fundamental properties to its practical application, grounded in the principles of synthetic chemistry and analytical validation.

Core Physicochemical & Structural Identity

This compound is the hydrochloride salt of the (R)-enantiomer of 2-methylmorpholine.[6] As a solid, it offers advantages in handling and stability over its freebase form.[7] A comprehensive understanding of its properties is the first step in its effective utilization.

| Property | Value | Source(s) |

| CAS Number | 168038-14-0 | [6][8][9][10] |

| Molecular Formula | C₅H₁₂ClNO | [3][7][9][10][11] |

| Molecular Weight | 137.61 g/mol | [3][6][7][10] |

| IUPAC Name | (2R)-2-methylmorpholine;hydrochloride | [10] |

| Appearance | White to off-white solid | [7] |

| Purity | Typically ≥97% | |

| Canonical SMILES | C[C@@H]1CNCCO1.Cl | [10] |

| InChI Key | PJYFXNZOOMGPIL-NUBCRITNSA-N | [10] |

| Storage | Store at room temperature in a dry, well-ventilated place. | [3][12] |

The Crux of Chirality: Synthesis and Resolution

The synthesis of enantiomerically pure (R)-2-methylmorpholine is non-trivial and underscores a fundamental challenge in pharmaceutical development: controlling stereochemistry.[13] While various methods exist for synthesizing the morpholine core, achieving the desired (R)-configuration typically relies on one of two primary strategies: asymmetric synthesis or chiral resolution of a racemic mixture.[14][15][16]

Chiral Resolution: A Classical and Robust Approach

Chiral resolution remains a widely used and scalable method for separating enantiomers.[17][18] The principle is straightforward: the racemic mixture of 2-methylmorpholine (containing both R and S enantiomers) is reacted with an enantiomerically pure chiral resolving agent, typically a chiral acid like (+)-tartaric acid or (-)-dibenzoyl-L-tartaric acid.[16] This reaction converts the pair of enantiomers into a pair of diastereomeric salts.

Unlike enantiomers, which have identical physical properties, diastereomers possess distinct solubilities, melting points, and crystal structures.[13] This critical difference allows for their separation by fractional crystallization. The less soluble diastereomeric salt precipitates from the solution, is isolated, and then the chiral resolving agent is cleaved (typically by treatment with a base) to yield the desired pure (R)-2-methylmorpholine enantiomer. The final step involves reacting the purified free base with hydrochloric acid to furnish the stable hydrochloride salt.

Caption: Workflow for Chiral Resolution of 2-Methylmorpholine.

Analytical Validation: Ensuring Identity, Purity, and Enantiomeric Integrity

Rigorous analytical characterization is non-negotiable. It provides the empirical evidence that validates the material's structure, quantifies its purity, and, most importantly, confirms its stereochemical identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural elucidation. For this compound, both ¹H and ¹³C NMR are essential. The morpholine ring presents a characteristic set of signals.[19] The protons on the carbons adjacent to the oxygen (C5) are typically deshielded and appear further downfield compared to those adjacent to the nitrogen (C3, C6). The methyl group at C2 introduces further complexity and a distinct doublet signal.

Hypothetical ¹H NMR Data (in D₂O) Note: Exact chemical shifts (δ) and coupling constants (J) can vary based on solvent and concentration.

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |

| -CH₃ (at C2) | ~1.2 - 1.4 | Doublet (d) |

| -CH- (at C2) | ~3.5 - 3.7 | Multiplet (m) |

| -CH₂- (at C3) | ~3.0 - 3.4 | Multiplet (m) |

| -CH₂- (at C5) | ~3.9 - 4.2 | Multiplet (m) |

| -CH₂- (at C6) | ~3.2 - 3.5 | Multiplet (m) |

Chromatographic Purity and Enantiomeric Excess (e.e.)

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing both chemical and chiral purity.[12]

-

Purity Analysis: A reverse-phase HPLC method (e.g., using a C18 column) with a suitable mobile phase (e.g., acetonitrile/water with a buffer) and UV detection can effectively separate the main compound from any process-related impurities.

-

Enantiomeric Excess (e.e.) Analysis: Determining the enantiomeric purity requires a chiral stationary phase (CSP). A chiral HPLC column is specifically designed to interact differently with the (R) and (S) enantiomers, resulting in different retention times and allowing for their separation and quantification. An e.e. of >99% is typically required for pharmaceutical applications.

Example Protocol: Chiral HPLC for Enantiomeric Excess

| Parameter | Condition | Rationale |

| Column | Chiral Stationary Phase (e.g., cellulose or amylose-based) | Provides the chiral environment necessary for enantioseparation. |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1) | A non-polar mobile phase is common for normal-phase chiral separations. The amine additive improves peak shape for basic analytes. |

| Flow Rate | 1.0 mL/min | A standard analytical flow rate for good separation efficiency. |

| Detection | UV at 210 nm | Morpholine lacks a strong chromophore, requiring detection at low wavelengths. |

| Injection Vol. | 10 µL | Standard volume to avoid column overloading.[20] |

Applications in Synthesis: The Morpholine Advantage

The true value of this compound lies in its application as a versatile building block. The morpholine moiety is not merely a passive component; it actively enhances the drug-like properties of a molecule.[2][21]

A Privileged Scaffold in Medicinal Chemistry

The morpholine ring is considered a "privileged scaffold" because its inclusion in a molecule often improves:

-

Aqueous Solubility: The ether oxygen and the amine nitrogen can act as hydrogen bond acceptors, improving interaction with water.[1]

-

Metabolic Stability: The heterocyclic ring is generally more resistant to metabolic degradation compared to linear alkyl chains.

-

Pharmacokinetic Profile: These properties collectively contribute to better absorption, distribution, metabolism, and excretion (ADME) profiles.

This compound is a key intermediate in the synthesis of a wide array of pharmaceuticals, including kinase inhibitors for oncology and agents targeting the central nervous system (CNS).[1][21]

Caption: Role of the Building Block in Drug Synthesis.

Safety, Handling, and Storage Protocols

As with any chemical reagent, adherence to strict safety protocols is paramount. This compound is classified as a hazardous substance.[8][10]

GHS Hazard Summary:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[8][10]

-

Irritation: Causes skin irritation and serious eye irritation.[10][22]

Recommended Personal Protective Equipment (PPE) and Handling:

| Control | Specification | Rationale |

| Ventilation | Chemical Fume Hood | Use only in a well-ventilated area to minimize inhalation exposure.[8][23] |

| Eye Protection | Chemical Safety Goggles (EN 166 Standard) | Protects against splashes and airborne particles causing serious eye irritation.[22] |

| Hand Protection | Nitrile or Neoprene Gloves | Prevents skin contact and absorption.[22] |

| Skin/Body | Lab Coat, Long Sleeves | Provides a barrier against accidental skin exposure.[22] |

| Handling | Avoid dust formation. Do not get in eyes, on skin, or on clothing. | Minimizes all routes of exposure.[22][24] |

Storage: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.[3][12]

Conclusion

This compound is more than a catalog chemical; it is a strategic tool for the modern synthetic chemist. Its defined stereochemistry, coupled with the beneficial properties of the morpholine scaffold, makes it an indispensable component in the development of complex, enantiomerically pure pharmaceuticals. A thorough understanding of its properties, analytical validation methods, and safe handling procedures enables researchers to leverage its full potential, accelerating the path from molecular design to innovative therapeutic solutions.

References

- This compound | CAS#:168038-14-0 | Chemsrc. Chemsrc.com. [Link]

- 168038-14-0 | this compound. Ark Pharm. [Link]

- (2R)-2-Methylmorpholine hydrochloride | C5H12ClNO | CID 42609645.

- This compound. MySkinRecipes. [Link]

- 168038-14-0 | this compound. Moldb.net. [Link]

- Synthesis of 2-(2-ethoxyanilino)methylmorpholine hydrochloride. PrepChem.com. [Link]

- Morpholine (OSHA Method T-PV2123-01-0305-CH). OSHA. [Link]

- This compound, CAS No. 168038-14-0. iChemical. [Link]

- (PDF) Morpholines. Synthesis and Biological Activity.

- Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. ACS Publications, The Journal of Organic Chemistry. [Link]

- 2-(Methyleneaminoxy)methylmorpholine derivatives. Synthesis and antidepressant activity.

- This compound - CAS:168038-14-0. Sunway Pharm Ltd. [Link]

- Chiral resolution. Wikipedia. [Link]

- Exploring the Chemical Synthesis Applications of (R)-3-Methylmorpholine Hydrochloride. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. [Link]

- N-Methylmorpholine in Pharmaceutical Synthesis: An Essential Building Block. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581).

- Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies.

- (2R)-2-methylmorpholine hydrochloride | CAS 168038-14-0. American Elements. [Link]

- Occurrence of Morpholine in Central Nervous System Drug Discovery.

- 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]

- Part 6: Resolution of Enantiomers. Chiralpedia. [Link]

- CN102212040A - Novel preparation method for chiral 2-hydroxymethyl morpholine compounds.

- Complete Monograph Methods. Merck Millipore. [Link]

- Recognizing the NMR p

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. scbt.com [scbt.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. This compound | CAS#:168038-14-0 | Chemsrc [m.chemsrc.com]

- 9. 168038-14-0 | MFCD11506702 | this compound [aaronchem.com]

- 10. (2R)-2-Methylmorpholine hydrochloride | C5H12ClNO | CID 42609645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. americanelements.com [americanelements.com]

- 12. 168038-14-0 | this compound - Moldb [moldb.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Chiral resolution - Wikipedia [en.wikipedia.org]

- 17. pharmtech.com [pharmtech.com]

- 18. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 19. acdlabs.com [acdlabs.com]

- 20. merckmillipore.com [merckmillipore.com]

- 21. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 22. fishersci.fr [fishersci.fr]

- 23. WERCS Studio - Application Error [assets.thermofisher.com]

- 24. fishersci.com [fishersci.com]

(R)-2-methylmorpholine hydrochloride molecular structure

An In-depth Technical Guide to (R)-2-methylmorpholine Hydrochloride: Structure, Synthesis, and Application

Introduction

This compound is a chiral heterocyclic compound of significant interest within pharmaceutical research and organic synthesis.[1] As a key chiral building block, its stereochemically defined structure is crucial for the development of enantiomerically pure active pharmaceutical ingredients (APIs), where specific stereoisomers are often responsible for desired therapeutic effects while others may be inactive or even harmful.[2][3] This guide provides a comprehensive technical overview of this compound, detailing its molecular structure, physicochemical properties, synthesis and chiral resolution, analytical characterization, and applications in drug development.

Molecular Structure and Physicochemical Properties

This compound is the hydrochloride salt of the (R)-enantiomer of 2-methylmorpholine. The presence of a chiral center at the C2 position of the morpholine ring dictates its three-dimensional structure and its interactions with other chiral molecules.

IUPAC Name: (2R)-2-methylmorpholine;hydrochloride[4] CAS Number: 168038-14-0[5][6][7][8] Molecular Formula: C₅H₁₂ClNO[4][5][6] Molecular Weight: 137.61 g/mol [4][5][6]

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of (R)-2-methylmorpholine and its hydrochloride salt.

| Property | Value | Source(s) |

| (R)-2-methylmorpholine (Free Base) | ||

| Molecular Formula | C₅H₁₁NO | [8] |

| Molecular Weight | 101.15 g/mol | [8] |

| Density | 0.9 ± 0.1 g/cm³ | [8] |

| Boiling Point | 137.1 ± 15.0 °C at 760 mmHg | [8] |

| Flash Point | 41.3 ± 9.8 °C | [8] |

| This compound (Salt) | ||

| Physical Form | Solid | |

| Purity | Typically ≥97% | [6] |

| Storage | Room temperature, sealed in dry, inert atmosphere | [5][6] |

Molecular Structure Diagram

Caption: 2D structure of this compound.

Synthesis and Chiral Resolution

The industrial production of enantiomerically pure this compound typically involves two key stages: the synthesis of racemic 2-methylmorpholine, followed by the chiral resolution of the enantiomers.

Causality Behind Experimental Choices

Direct asymmetric synthesis can be complex and costly. A more common and scalable approach is to synthesize the racemate first and then separate the desired enantiomer.[9] The resolution process leverages the principle that diastereomers, unlike enantiomers, have different physical properties (e.g., solubility) and can be separated by conventional techniques like crystallization.[3][10]

Stage 1: Synthesis of Racemic 2-Methylmorpholine

A prevalent method for synthesizing the morpholine core involves the cyclization of vicinal amino alcohols.[11] For 2-methylmorpholine, a common precursor is 2-amino-1-propanol. The synthesis generally proceeds via a reaction with a two-carbon electrophile followed by cyclization.

Stage 2: Chiral Resolution of (±)-2-Methylmorpholine

This is the most critical step for obtaining the desired (R)-enantiomer. It is achieved by reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[9]

Choice of Resolving Agent: The selection of the resolving agent is crucial and often empirical. Agents like tartaric acid, mandelic acid, or camphorsulfonic acid are common choices. The goal is to form a pair of diastereomeric salts where one salt is significantly less soluble in a given solvent system than the other, allowing for its selective crystallization.

Experimental Protocol: Chiral Resolution via Diastereomeric Salt Crystallization

This protocol describes a generalized procedure for the resolution of racemic 2-methylmorpholine.

-

Salt Formation:

-

Dissolve racemic 2-methylmorpholine in a suitable solvent (e.g., ethanol, methanol, or a mixture with water). The choice of solvent is critical as it dictates the differential solubility of the resulting diastereomeric salts.

-

Add an equimolar amount of a chiral resolving agent (e.g., L-(+)-tartaric acid), also dissolved in a minimal amount of the same solvent.

-

Stir the mixture at room temperature or with gentle heating to ensure complete salt formation.

-

-

Selective Crystallization:

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. The diastereomeric salt with the lower solubility will preferentially crystallize out of the solution.

-

The rate of cooling is a key parameter; slow cooling promotes the formation of larger, purer crystals.

-

-

Isolation and Purification:

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor, which contains the more soluble diastereomer.

-

The collected salt can be recrystallized one or more times from a fresh solvent to enhance its diastereomeric purity.

-

-

Liberation of the Free Amine:

-

Dissolve the purified diastereomeric salt in water.

-

Basify the aqueous solution with a strong base (e.g., NaOH, K₂CO₃) to a pH > 10. This deprotonates the amine, breaking the salt and liberating the free (R)-2-methylmorpholine.

-

Extract the free amine into an organic solvent (e.g., dichloromethane, diethyl ether).

-

-

Formation of the Hydrochloride Salt:

-

Dry the organic extract over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄) and filter.

-

Bubble dry HCl gas through the solution or add a solution of HCl in a solvent like isopropanol or ether. This compound will precipitate as a solid.

-

Collect the final product by filtration, wash with a small amount of cold organic solvent, and dry under vacuum.

-

Synthesis and Resolution Workflow

Caption: Workflow for the synthesis and chiral resolution of this compound.

Analytical Characterization and Quality Control

A suite of analytical techniques is employed to verify the identity, structure, and purity (both chemical and enantiomeric) of this compound.

Spectroscopic Analysis

| Technique | Expected Observations |

| ¹H NMR | Protons adjacent to the electronegative oxygen atom (~3.7 ppm) are shifted downfield compared to those adjacent to nitrogen (~2.9 ppm). The methyl group will appear as a doublet, and the proton at the C2 chiral center will be a multiplet.[12] |

| ¹³C NMR | Distinct signals for each of the five carbon atoms in the molecule, with chemical shifts influenced by the adjacent heteroatoms. |

| FTIR | Characteristic peaks for N-H stretching (from the ammonium salt), C-H stretching, C-O-C ether stretching, and N-H bending. |

| Mass Spec. | The mass spectrum will show a parent ion corresponding to the free base (C₅H₁₁NO) upon ionization. |

Chromatographic Analysis

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the polarity of morpholine derivatives, direct analysis can be challenging.[13] Derivatization is often employed to increase volatility.[13][14] However, for quality control, GC-MS is invaluable for identifying volatile impurities.

Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the gold-standard technique for determining the enantiomeric purity or enantiomeric excess (ee) of the final product. A chiral stationary phase (CSP) is used to separate the (R)- and (S)-enantiomers, allowing for their precise quantification.

Experimental Protocol: GC-MS Analysis of Morpholine Derivatives

This protocol is adapted for the general analysis of morpholine derivatives and may require optimization.[13][14]

-

Sample Preparation:

-

Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol).

-

If derivatization is needed to improve volatility, the sample can be treated to form a less polar derivative. For instance, reaction with a silylating agent or an acylating agent. A common method for morpholine itself involves reaction with sodium nitrite under acidic conditions to form the volatile N-nitrosomorpholine.[14]

-

-

GC-MS Instrument Conditions (Typical):

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector: Split/splitless injector, typically at 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-400.

-

-

Data Analysis:

-

Identify the peak corresponding to 2-methylmorpholine by its retention time and mass spectrum.

-

Compare the resulting mass spectrum with a reference library to confirm identity.

-

Quantify impurities by comparing their peak areas to that of the main component, assuming similar response factors or using a calibrated standard.

-

Analytical Workflow Diagram

Caption: Standard analytical workflow for the characterization of this compound.

Applications in Drug Development and Organic Synthesis

The primary value of this compound lies in its application as a chiral building block for synthesizing complex, enantiomerically pure molecules.[1]

-

Pharmaceutical Intermediates: It serves as a crucial starting material or intermediate in the synthesis of APIs where a specific stereoisomer is required for biological activity.[2] The morpholine ring is a common scaffold in CNS-active drugs, where it can enhance potency and modulate pharmacokinetic properties.[15]

-

Asymmetric Synthesis: It is used in the preparation of catalysts and chiral auxiliaries for asymmetric reactions, enabling the creation of other complex molecules with high optical purity.[1]

-

Peptide Modification: The compound can be used as a reagent for modifying peptides and other bioactive molecules to enhance their pharmacological profiles.[1]

-

Agrochemicals: Its applications extend to the development of more effective and selective pesticides and herbicides.[1]

The stereochemistry at the C2 position is paramount. In drug development, one enantiomer often fits into a biological target (like an enzyme or receptor) much more effectively than its mirror image, leading to higher efficacy and reduced off-target side effects.

Safety and Handling

This compound is classified as harmful and an irritant.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Storage: The compound should be stored at room temperature in a dry, well-ventilated place, and kept in a tightly closed container under an inert atmosphere.[5][16]

Conclusion

This compound is a valuable and versatile chiral building block with a critical role in modern pharmaceutical and chemical industries. Its utility is defined by the stereochemically pure morpholine scaffold it provides. A thorough understanding of its synthesis, purification via chiral resolution, and comprehensive analytical characterization is essential for its effective application in the development of next-generation drugs and other high-value chemical products. The protocols and data presented in this guide serve as a foundational resource for researchers and scientists working with this important chemical entity.

References

- This compound, CAS No. 168038-14-0. (n.d.). iChemical.

- This compound | CAS#:168038-14-0. (n.d.). Chemsrc.

- (2R)-2-Methylmorpholine hydrochloride | C5H12ClNO. (n.d.). PubChem.

- This compound. (n.d.). MySkinRecipes.

- Masoud, M. S., Ali, A. E., Elasala, G. S., & Elwardany, R. E. (2023). Spectroscopic Study of Solvent Effects on the Electronic Absorption Spectra of Morpholine and Its Complexes. European Journal of Chemistry, 14(1), 53-64. [Link]

- Raoof, S. S. (2015). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Baghdad Science Journal, 12(1), 123-132. [Link]

- Synthesis of 2-(2-ethoxyanilino)methylmorpholine hydrochloride. (n.d.). PrepChem.com.

- Walker, K. (2003). Morpholine. OSHA Salt Lake Technical Center. [Link]

- Li, Y., et al. (2016). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2016, 8560713. [Link]

- Chiral resolution. (n.d.). In Wikipedia.

- Exploring the Chemical Synthesis Applications of (R)-3-Methylmorpholine Hydrochloride. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Chiral Resolution with and without Resolving Agents. (2015, February 2). Pharmaceutical Technology. [Link]

- Dömling, A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-809. [Link]

- (2R)-2-methylmorpholine hydrochloride. (n.d.). AMERICAN ELEMENTS.

- Cignarella, G., & Barlocco, D. (2018). Occurrence of Morpholine in Central Nervous System Drug Discovery. Molecules, 23(5), 1048. [Link]

- Racemic Mixtures and the Resolution of Enantiomers. (2023, January 28). Chemistry LibreTexts. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. (2R)-2-Methylmorpholine hydrochloride | C5H12ClNO | CID 42609645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 168038-14-0 | this compound - Moldb [moldb.com]

- 6. This compound - CAS:168038-14-0 - Sunway Pharm Ltd [3wpharm.com]

- 7. This compound, CAS No. 168038-14-0 - iChemical [ichemical.com]

- 8. This compound | CAS#:168038-14-0 | Chemsrc [m.chemsrc.com]

- 9. Chiral resolution - Wikipedia [en.wikipedia.org]

- 10. pharmtech.com [pharmtech.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. (R)-2-Methyl-morpholine | 168038-14-0 [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of (R)-2-methylmorpholine Hydrochloride

This guide provides a comprehensive overview of scientifically robust and field-proven pathways for the synthesis of (R)-2-methylmorpholine hydrochloride, a chiral building block of significant interest in pharmaceutical and agrochemical research. The methodologies detailed herein are presented with a focus on enantioselective control, scalability, and analytical validation, reflecting the rigorous demands of drug development and process chemistry.

Introduction: The Significance of Chiral Morpholines

The morpholine scaffold is a privileged structure in medicinal chemistry, imparting favorable physicochemical properties such as aqueous solubility and metabolic stability to drug candidates. The introduction of a stereocenter, as in (R)-2-methylmorpholine, allows for precise three-dimensional interactions with biological targets, often leading to enhanced potency and selectivity. Consequently, the development of efficient and stereoselective syntheses of this chiral amine is of paramount importance. This guide will explore two principal and effective strategies for achieving this synthetic goal: a chiral pool approach commencing with (R)-alaninol and an asymmetric catalytic route involving the hydrogenation of a dehydromorpholine precursor.

Pathway 1: Chiral Pool Synthesis from (R)-Alaninol

This strategy leverages the readily available and enantiopure starting material, (R)-alaninol, to establish the desired stereochemistry at the C2 position of the morpholine ring. The synthesis proceeds through the formation of an N-protected amino alcohol, followed by the introduction of a two-carbon unit and subsequent intramolecular cyclization.

Rationale for the Chiral Pool Approach

The primary advantage of this pathway is the unambiguous transfer of stereochemistry from the starting material to the final product. By beginning with a compound of high enantiomeric purity, the risk of obtaining a racemic or enantioenriched mixture is significantly minimized, simplifying downstream purification and analysis. The use of a protecting group for the nitrogen atom is crucial to prevent undesired side reactions and to direct the regioselectivity of the alkylation and cyclization steps. The tert-butyloxycarbonyl (Boc) group is a common and effective choice due to its stability under a range of reaction conditions and its facile removal under acidic conditions.

Experimental Protocol: Chiral Pool Synthesis

Step 1: N-Boc Protection of (R)-Alaninol

-

Objective: To protect the primary amine of (R)-alaninol to prevent its reaction in the subsequent alkylation step.

-

Procedure:

-

To a stirred solution of (R)-alaninol (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add triethylamine (1.1 eq.).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.05 eq.) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield N-Boc-(R)-alaninol as a crude product, which can often be used in the next step without further purification.

-

Step 2: N-Alkylation with Chloroacetyl Chloride and Intramolecular Cyclization

-

Objective: To introduce a two-carbon unit and facilitate the formation of the morpholine ring.

-

Procedure:

-

Dissolve N-Boc-(R)-alaninol (1.0 eq.) in a biphasic solvent system of DCM and aqueous NaOH.

-

Cool the mixture to 0 °C and add chloroacetyl chloride (1.1 eq.) dropwise with vigorous stirring.

-

After the addition is complete, allow the reaction to proceed at room temperature for 2-4 hours.

-

The intermediate N-(2-chloroacetyl)-N-Boc-(R)-alaninol is then cyclized by the addition of a base such as aqueous potassium hydroxide, which promotes an intramolecular Williamson ether synthesis.

-

The reaction mixture is stirred at room temperature until TLC analysis indicates the complete consumption of the intermediate.

-

The organic layer is separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated to give crude N-Boc-(R)-2-methylmorpholin-3-one.

-

The morpholinone is then reduced to N-Boc-(R)-2-methylmorpholine using a suitable reducing agent like borane-tetrahydrofuran complex (BH₃·THF).

-

Step 3: Deprotection and Hydrochloride Salt Formation

-

Objective: To remove the Boc protecting group and isolate the final product as a stable hydrochloride salt.

-

Procedure:

-

Dissolve the crude N-Boc-(R)-2-methylmorpholine in a minimal amount of a suitable solvent such as dioxane or methanol.

-

Add a solution of 4 M HCl in dioxane (excess, typically 3-4 eq.).

-

Stir the mixture at room temperature for 2-4 hours. The progress of the deprotection can be monitored by TLC.

-

The hydrochloride salt will often precipitate from the solution.

-

The solvent is removed under reduced pressure, and the resulting solid is triturated with diethyl ether to afford this compound as a white to off-white solid.

-

The product can be further purified by recrystallization from a suitable solvent system like ethanol/ether.

-

Visualizing the Chiral Pool Pathway

Caption: Synthetic scheme for this compound from (R)-alaninol.

Pathway 2: Asymmetric Hydrogenation of a Dehydromorpholine Precursor

This elegant approach introduces the desired chirality through a catalytic asymmetric hydrogenation of a prochiral enamine intermediate. This method is highly atom-economical and offers the potential for high enantioselectivity through the careful selection of a chiral catalyst.

Rationale for the Asymmetric Hydrogenation Approach

Asymmetric hydrogenation is a powerful tool in modern organic synthesis for the creation of chiral centers. The key to this strategy is the use of a transition metal catalyst (commonly rhodium or ruthenium) complexed with a chiral phosphine ligand. This chiral catalyst creates a chiral environment around the double bond of the substrate, directing the addition of hydrogen from a specific face and leading to the preferential formation of one enantiomer. The N-Boc protecting group is again employed to activate the substrate and prevent catalyst poisoning.

Experimental Protocol: Asymmetric Hydrogenation

Step 1: Synthesis of the Dehydromorpholine Precursor

-

Objective: To prepare the N-Boc-2-methyl-5,6-dihydro-4H-1,4-oxazine substrate for asymmetric hydrogenation.

-

Procedure: A potential route involves the condensation of N-Boc-(R)-alaninol with a suitable C2-synthon followed by dehydration. A more direct, though potentially less selective, approach could involve the reaction of N-Boc-2-amino-1-propanol with a masked acetaldehyde equivalent followed by cyclization and dehydration.

Step 2: Asymmetric Hydrogenation

-

Objective: To stereoselectively reduce the double bond of the dehydromorpholine precursor to establish the (R) stereocenter.

-

Procedure:

-

In a high-pressure autoclave, a solution of N-Boc-2-methyl-5,6-dihydro-4H-1,4-oxazine in a degassed solvent (e.g., methanol or dichloromethane) is prepared.

-

A chiral rhodium or ruthenium catalyst, such as one derived from [Rh(COD)₂]BF₄ and a chiral bisphosphine ligand (e.g., a derivative of BINAP or Josiphos), is added under an inert atmosphere (typically 0.5-1 mol%).

-

The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired hydrogen pressure (e.g., 10-50 atm).

-

The reaction is stirred at a controlled temperature (e.g., room temperature to 50 °C) for a specified time (e.g., 12-24 hours).

-

The progress of the reaction and the enantiomeric excess (ee) of the product are monitored by chiral HPLC or GC.

-

Upon completion, the autoclave is carefully depressurized, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford enantiomerically enriched N-Boc-(R)-2-methylmorpholine.

-

Step 3: Deprotection and Hydrochloride Salt Formation

-

Objective: To remove the Boc protecting group and isolate the final product as a stable hydrochloride salt.

-

Procedure: This step is identical to Step 3 in Pathway 1.

Visualizing the Asymmetric Hydrogenation Pathway

Caption: Synthetic scheme via asymmetric hydrogenation of a dehydromorpholine.

Data Presentation and Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized this compound.

Table 1: Comparative Analysis of Synthetic Pathways

| Parameter | Pathway 1: Chiral Pool | Pathway 2: Asymmetric Hydrogenation |

| Starting Material | (R)-Alaninol | N-Boc-2-methyl-5,6-dihydro-4H-1,4-oxazine |

| Source of Chirality | Chiral starting material | Chiral catalyst |

| Key Transformation | Intramolecular cyclization | Asymmetric hydrogenation |

| Typical Overall Yield | Moderate to good | Good to excellent |

| Enantiomeric Excess | Generally >99% (dependent on starting material) | Typically 90-99% (catalyst dependent) |

| Advantages | Guaranteed stereochemistry | Atom economical, catalytic |

| Challenges | Multiple steps, potential for racemization in side reactions | Catalyst screening and optimization required |

Analytical Characterization of this compound

-

¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum provides information on the connectivity and chemical environment of the hydrogen atoms in the molecule. Expected signals for this compound would include a doublet for the methyl group, and multiplets for the methylene and methine protons of the morpholine ring. The integration of these signals should correspond to the number of protons.

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. For this compound, one would expect to see signals corresponding to the methyl carbon and the four distinct carbons of the morpholine ring.

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. Electrospray ionization (ESI) would typically show the [M+H]⁺ ion corresponding to the free base.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H and C-O bonds of the morpholine ring, as well as the broad absorption associated with the hydrochloride salt.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is a critical technique to determine the enantiomeric purity (ee%) of the final product. By using a chiral stationary phase, the (R) and (S) enantiomers can be separated and quantified.

Conclusion and Future Perspectives

Both the chiral pool synthesis from (R)-alaninol and the asymmetric hydrogenation of a dehydromorpholine precursor represent viable and effective strategies for the synthesis of this compound. The choice of pathway will often depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the available catalytic technologies.

The chiral pool approach offers a more traditional and often more predictable route to high enantiopurity. In contrast, the asymmetric hydrogenation pathway represents a more modern, catalytic, and atom-economical approach, with the potential for significant process optimization and cost reduction, particularly on an industrial scale.

Future research in this area will likely focus on the development of more efficient and selective catalysts for asymmetric hydrogenation, as well as exploring novel, more convergent synthetic routes that minimize the number of steps and improve overall yields. The continued demand for enantiomerically pure building blocks in the pharmaceutical industry will undoubtedly drive further innovation in the synthesis of chiral morpholines like this compound.

References

- Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. [Link]

- Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14491-14496. [Link]

- Common Organic Chemistry. (n.d.). Boc Deprotection - HCl.

A Technical Guide to the Solubility of (R)-2-methylmorpholine Hydrochloride for Pharmaceutical Development

This guide provides an in-depth analysis of the solubility characteristics of (R)-2-methylmorpholine hydrochloride, a key chiral building block in modern pharmaceutical synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing the solubility of this important compound. While specific quantitative solubility data for this compound is not extensively published, this guide synthesizes data from closely related analogs and fundamental chemical principles to provide a robust framework for its practical application.

Introduction: The Significance of this compound in Asymmetric Synthesis

This compound is a chiral amine derivative widely utilized in the synthesis of complex, enantiomerically pure active pharmaceutical ingredients (APIs). The morpholine ring is a privileged scaffold in medicinal chemistry, often imparting favorable properties such as improved aqueous solubility and metabolic stability to drug candidates. The chiral center at the 2-position of the morpholine ring is crucial for creating specific stereoisomers of APIs, which is often essential for therapeutic efficacy and safety. Its hydrochloride salt form is typically employed to enhance stability and handling characteristics.

The solubility of this intermediate is a critical parameter that influences reaction kinetics, purification strategies, and the overall efficiency of a synthetic route. A thorough understanding of its solubility profile in various solvent systems is therefore indispensable for process development and scale-up.

Physicochemical Properties

A compound's solubility is intrinsically linked to its fundamental physicochemical properties. The table below summarizes the key properties of (R)-2-methylmorpholine and its hydrochloride salt.

| Property | Value | Source |

| Chemical Name | (2R)-2-methylmorpholine hydrochloride | [1] |

| CAS Number | 168038-14-0 | [1] |

| Molecular Formula | C₅H₁₂ClNO | [2] |

| Molecular Weight | 137.61 g/mol | [1] |

| Appearance | White to off-white solid/powder | [2][3] |

| Predicted pKa (conjugate acid) | 9.01 ± 0.40 | [4][5] |

The predicted pKa of approximately 9.01 for the morpholinium ion is a critical piece of information. It indicates that (R)-2-methylmorpholine is a moderately strong base, and its hydrochloride salt will have a significant impact on the pH of aqueous solutions. This, in turn, dictates its pH-dependent solubility.

Expected Solubility Profile

As an amine hydrochloride salt, this compound is an ionic compound. Its solubility is governed by the principle of "like dissolves like," where polar solvents are most effective at solvating the charged morpholinium and chloride ions.

Aqueous Solubility

The compound is expected to exhibit high solubility in water. The dissolution process involves the dissociation of the salt into the (R)-2-methylmorpholinium cation and the chloride anion, both of which are readily solvated by polar water molecules through ion-dipole interactions and hydrogen bonding.

The solubility in aqueous media will be highly dependent on pH.

-

Acidic pH (pH < 7): In acidic solutions, the equilibrium is shifted towards the protonated, cationic form of the amine, which is highly soluble. The presence of a common ion (Cl⁻) from other sources (e.g., HCl in the buffer) may slightly decrease solubility, in accordance with Le Châtelier's principle.

-

Neutral to Basic pH (pH > 7): As the pH increases and approaches the pKa of the conjugate acid (~9.01), the deprotonation of the morpholinium ion to the free base, (R)-2-methylmorpholine, will occur. This free base is a less polar, neutral molecule and is expected to have significantly lower aqueous solubility. Therefore, precipitation of the free base may be observed as the pH of a concentrated solution is raised.

Solubility in Organic Solvents

The expected solubility in common organic solvents is summarized below. This qualitative assessment is based on the properties of similar amine salts and morpholine derivatives.[6][7]

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | The solvent's ability to form hydrogen bonds and solvate both the cation and anion through strong dipole-dipole and ion-dipole interactions favors dissolution. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Moderate to High | These solvents have large dipole moments and can effectively solvate the cation, but are less effective at solvating the chloride anion compared to protic solvents. DMSO is known to be an excellent solvent for a wide array of organic materials and many inorganic salts.[8][9] |

| Low Polarity | Dichloromethane (DCM), Tetrahydrofuran (THF) | Low to Moderate | These solvents have lower dielectric constants and are less effective at stabilizing the separated ions, leading to lower solubility. |

| Non-polar | Toluene, Hexanes, Diethyl Ether | Very Low / Insoluble | The non-polar nature of these solvents cannot overcome the lattice energy of the ionic salt. |

Experimental Determination of Thermodynamic Solubility

To obtain precise, quantitative solubility data, a standardized experimental protocol is required. The isothermal shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility.

Protocol: Isothermal Shake-Flask Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature (e.g., 25 °C).

Materials:

-

This compound (purity >99%)

-

Solvent of interest (analytical grade)

-

Thermostatic shaker bath

-

Analytical balance

-

Vials with screw caps

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or Gas Chromatography (GC) system with a flame ionization detector (FID).

-

Syringe filters (e.g., 0.22 µm PTFE or nylon)

-

Volumetric flasks and pipettes

Methodology:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a thermostatic shaker bath set to the desired constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. A preliminary kinetic study can determine the minimum time required to reach a plateau in concentration.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant. Immediately filter the aliquot through a syringe filter to remove any remaining microscopic particles.

-

Quantification: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC). Quantify the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC or GC) against a calibration curve prepared with known standards.

-

Calculation: Calculate the solubility from the measured concentration, accounting for the dilution factor. Express the result in units such as mg/mL or mol/L. The experiment should be performed in triplicate to ensure reproducibility.

Experimental Workflow Diagram

Caption: Isothermal Shake-Flask Solubility Workflow.

Application in Pharmaceutical Synthesis: Causality and Insights

The solubility characteristics of this compound directly impact its use as a building block for APIs.[10]

-

Reaction Solvent Choice: Its high solubility in polar protic solvents like ethanol makes these ideal choices for reaction media where the hydrochloride salt is used directly as a reactant. In contrast, for reactions requiring a non-polar aprotic environment, the free base form of (R)-2-methylmorpholine would need to be generated first, as the salt would be insoluble.

-

Work-up and Purification: The pH-dependent aqueous solubility is a powerful tool for purification. After a reaction, the product mixture can be partitioned between an organic solvent and an acidic aqueous phase. The (R)-2-methylmorpholine-derived components will be protonated and extracted into the aqueous layer, separating them from non-basic impurities. Subsequent basification of the aqueous layer can be used to precipitate or extract the free amine.

-

Crystallization: Understanding the solubility in various solvents and solvent mixtures is fundamental for developing effective crystallization protocols for both the intermediate itself and the final API. A solvent system where the compound is soluble at high temperatures but sparingly soluble at lower temperatures is ideal for recrystallization.

Logical Relationship Diagram

Caption: Impact of Solubility on API Synthesis.

Conclusion

While quantitative solubility data for this compound remains to be fully documented in publicly accessible literature, a robust understanding of its expected behavior can be derived from fundamental physicochemical principles and data on analogous structures. It is anticipated to be highly soluble in polar protic solvents and sparingly soluble in non-polar solvents, with its aqueous solubility being critically dependent on pH. For process development and optimization, it is imperative that researchers determine the precise thermodynamic solubility in their specific solvent systems using a validated method such as the isothermal shake-flask protocol outlined herein. This knowledge is not merely academic; it is a cornerstone of developing efficient, scalable, and robust synthetic routes for the next generation of chiral pharmaceuticals.

References

- Solubility of Things. Morpholine hydrochloride. [Link]

- Wikipedia. Morpholine. [Link]

- Merck Index. Morpholine. [Link]

- ChemBK. N-Methylmorpholine. [Link]

- R. Williams.

- Cole-Parmer. Material Safety Data Sheet - N-Methylmorpholine hydrochloride, 99+%. [Link]

- ChemBK. 4-methylmorpholine hydrochloride. [Link]

- Molbase. (R)-2-Methylmorpholine 790184-33-7 wiki. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Synthesis Applications of (R)-3-Methylmorpholine Hydrochloride. [Link]

- Sciencemadness Wiki. Morpholine. [Link]

- Organic Chemistry Data.

- PubChem. (2R)-2-Methylmorpholine hydrochloride. [Link]

- ResearchGate. Dimethyl Sulfoxide (DMSO)

- PubChem. Dimethyl Sulfoxide. [Link]

Sources

- 1. (2R)-2-Methylmorpholine hydrochloride | C5H12ClNO | CID 42609645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. (R)-2-Methylmorpholine CAS#: 790184-33-7 [m.chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. chembk.com [chembk.com]

- 7. Morpholine: Chemical Properties, Reactivity and Uses_Chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

A Spectroscopic Guide to (R)-2-methylmorpholine Hydrochloride for the Research Scientist

This technical guide provides an in-depth analysis of the expected spectral data for (R)-2-methylmorpholine hydrochloride, a chiral molecule of significant interest in synthetic and medicinal chemistry. In the absence of publicly available spectral data for the hydrochloride salt, this guide will leverage spectral information for the free base, (R)-2-methylmorpholine, and foundational spectroscopic principles to provide a detailed interpretation and prediction of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the hydrochloride form. This approach is designed to empower researchers, scientists, and drug development professionals with the necessary insights to characterize this compound and its derivatives effectively.

Introduction: The Significance of this compound

(R)-2-methylmorpholine, and by extension its hydrochloride salt, is a valuable building block in organic synthesis. The morpholine scaffold is a common feature in numerous pharmaceuticals due to its favorable physicochemical properties, including aqueous solubility and metabolic stability. The introduction of a chiral center at the 2-position, as in (R)-2-methylmorpholine, provides a key stereochemical element for the development of enantiomerically pure drugs. The hydrochloride salt form is often preferred in pharmaceutical applications to enhance stability and solubility. A thorough understanding of its spectral characteristics is therefore paramount for unambiguous identification, purity assessment, and quality control.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a wealth of information regarding its molecular structure and stereochemistry.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit a set of signals corresponding to the protons of the morpholine ring and the methyl group. The protonation of the nitrogen atom to form the hydrochloride salt will have a significant deshielding effect on the adjacent protons.

Methodology for ¹H NMR Acquisition:

A standard protocol for acquiring a ¹H NMR spectrum of an amine hydrochloride would be as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). Deuterated water (D₂O) is often a good choice for hydrochloride salts due to their polarity.[1][2]

-

Internal Standard: Add a small amount of an appropriate internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O, for accurate chemical shift referencing (δ = 0.00 ppm).

-

Instrument Parameters: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure good signal dispersion.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Workflow for ¹H NMR Sample Preparation and Analysis

Caption: Workflow for ¹H NMR sample preparation and analysis.

Predicted ¹H NMR Chemical Shifts and Splitting Patterns:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |

| -CH₃ (at C2) | ~1.2 - 1.4 | Doublet (d) | 3H | Shielded aliphatic protons, split by the adjacent methine proton. |

| -CH- (at C2) | ~3.5 - 3.8 | Multiplet (m) | 1H | Deshielded by both the adjacent oxygen and the protonated nitrogen. |

| -CH₂- (at C3) | ~3.0 - 3.4 | Multiplet (m) | 2H | Deshielded by the adjacent protonated nitrogen. |

| -CH₂- (at C5) | ~3.8 - 4.2 | Multiplet (m) | 2H | Deshielded by the adjacent oxygen. |

| -CH₂- (at C6) | ~2.8 - 3.2 | Multiplet (m) | 2H | Deshielded by the adjacent protonated nitrogen. |

| N-H | Variable (broad) | Singlet (s) | 2H | The two protons on the nitrogen will be broad and their chemical shift is concentration and solvent dependent. |

Note: These are predicted values. Actual chemical shifts may vary depending on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. As with ¹H NMR, the protonation of the nitrogen will influence the chemical shifts of the neighboring carbon atoms.

Methodology for ¹³C NMR Acquisition:

The sample preparation is the same as for ¹H NMR. The acquisition parameters will be adjusted for the lower sensitivity of the ¹³C nucleus, typically requiring a greater number of scans. A proton-decoupled spectrum is usually acquired to simplify the spectrum to a series of singlets for each unique carbon.

Predicted ¹³C NMR Chemical Shifts:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| -CH₃ (at C2) | ~18 - 22 | Typical aliphatic methyl carbon. |

| C2 | ~75 - 80 | Deshielded by the adjacent oxygen and nitrogen. |

| C3 | ~45 - 50 | Deshielded by the adjacent protonated nitrogen. |

| C5 | ~65 - 70 | Deshielded by the adjacent oxygen. |

| C6 | ~48 - 53 | Deshielded by the adjacent protonated nitrogen. |

Note: These are predicted values. Actual chemical shifts may vary depending on the solvent and concentration.

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying functional groups within a molecule. The IR spectrum of this compound will be significantly different from that of its free base, primarily due to the presence of the ammonium ion (N-H⁺).

Methodology for FTIR Acquisition:

For a solid sample like this compound, the KBr pellet method is a common and effective technique.[3][4]

-

Sample Preparation: Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Pellet Formation: Transfer the mixture to a pellet die and apply pressure with a hydraulic press to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Diagram of KBr Pellet Preparation for FTIR Analysis

Caption: Workflow for KBr pellet preparation for FTIR analysis.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale for Prediction |

| ~3000 - 2500 | Strong, Broad | N-H⁺ stretch | The most characteristic feature of an amine hydrochloride salt is the broad and strong absorption due to the stretching of the N-H⁺ bonds. |

| ~2950 - 2850 | Medium-Strong | C-H stretch | Aliphatic C-H stretching vibrations of the methyl and methylene groups. |

| ~1600 - 1500 | Medium | N-H⁺ bend | Asymmetric and symmetric bending vibrations of the N-H⁺ group. |

| ~1470 - 1430 | Medium | C-H bend | Scissoring and bending vibrations of the methylene groups. |

| ~1150 - 1050 | Strong | C-O-C stretch | Asymmetric stretching of the ether linkage, typically a strong and prominent band in morpholine derivatives. |

The presence of the broad N-H⁺ stretching band is a key diagnostic feature that distinguishes the hydrochloride salt from the free amine. In the free amine, a weaker, sharper N-H stretch would be observed around 3300 cm⁻¹.

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and structural features. For this compound, a soft ionization technique like Electrospray Ionization (ESI) is most appropriate.

Methodology for ESI-MS Acquisition:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent, such as methanol or a water/acetonitrile mixture.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.

-

Ionization: Use a positive ion mode to generate the protonated molecule.

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

Predicted Mass Spectrum (ESI+):

In positive ion ESI-MS, the hydrochloride salt will dissociate in solution, and the free amine will be protonated.

| m/z | Ion | Rationale for Prediction |

| 102.15 | [M+H]⁺ | The protonated molecular ion of (R)-2-methylmorpholine (C₅H₁₁NO, MW = 101.15). This will be the base peak. |

Predicted Fragmentation Pattern (from MS/MS of [M+H]⁺):

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would likely involve alpha-cleavage, a common fragmentation pathway for amines.[5]

Logical Relationship in MS Fragmentation of (R)-2-methylmorpholine

Caption: Predicted MS fragmentation pathways for (R)-2-methylmorpholine.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the spectral data for this compound. By combining foundational spectroscopic principles with data from the corresponding free base, we have constructed a robust framework for the identification and characterization of this important chiral building block. The detailed methodologies and predicted spectral features herein should serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and pharmaceutical development, enabling them to confidently work with this compound and its analogs. It is the author's hope that this guide will facilitate further research and innovation in these critical areas.

References

- University of Colorado Boulder.

- Polymer Chemistry Characterization Lab.

- PubChem. 2-Methylmorpholine. [Link]

- Swain Library, Stanford University. Use-of-FT-IR.pdf. [Link]

- Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

- Whitman College. GCMS Section 6.15. [Link]

- NIST WebBook. N-methyl morpholine hydrochloride. [Link]

- ResearchGate. The FT-IR spectrum of (a) morpholine and (b)

- Human Metabolome Database. 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581). [Link]

- ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

- PubMed. 1H and 13C NMR spectra of N-substituted morpholines. [Link]

- ResearchGate. How to prepare a liquid sample for FTIR spectrum?. [Link]

- PubChem. (2R)-2-Methylmorpholine hydrochloride. [Link]

- ACD/Labs.

- ResearchGate. Manifestation of Intermolecular Interactions in the IR Spectra of 2- and 4-Methylmethcathinones Hydrochlorides: DFT Study and Hirshfeld Surfaces Analysis. [Link]

- MDPI.

- ResearchGate. Which solvents I should use for taking NMR of amino acid?. [Link]

- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

- NIST WebBook. Morpholine. [Link]

- ResearchGate.

- ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

- PubMed. DFT, FT-Raman, FT-IR, HOMO-LUMO and NBO studies of 4-Methylmorpholine. [Link]

- ResearchGate.

- NIST WebBook. Morpholine, 4-methyl-. [Link]

Sources

(R)-2-Methylmorpholine Hydrochloride: A Technical Guide to Its Core Chemistry and Inferred Mechanism of Action

Abstract

(R)-2-methylmorpholine hydrochloride is a chiral heterocyclic compound primarily recognized for its role as a versatile building block in synthetic organic chemistry. Its structural motif is integral to the architecture of several notable pharmaceutical agents. While direct pharmacological data on this compound as a standalone therapeutic agent is not extensively documented in publicly available literature, its core structure is closely related to a class of psychoactive compounds, most notably phenmetrazine. This technical guide provides an in-depth exploration of the chemical properties of this compound and extrapolates a probable mechanism of action based on the well-established pharmacology of its structurally similar analogue, phenmetrazine. This document is intended for researchers, scientists, and drug development professionals interested in the morpholine scaffold and its potential neuropharmacological applications.

Introduction: The Dual Identity of (R)-2-Methylmorpholine

This compound is a commercially available organic compound with the chemical formula C₅H₁₂ClNO.[1] It is the hydrochloride salt of the chiral amine (R)-2-methylmorpholine. The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, is considered a "privileged structure" in medicinal chemistry.[2] This is due to its favorable physicochemical properties, including aqueous solubility and metabolic stability, which can impart advantageous pharmacokinetic characteristics to a drug molecule.[3]

The primary application of (R)-2-methylmorpholine is as a chiral precursor in the synthesis of more complex molecules.[4] For instance, the morpholine scaffold is a key component of the antibiotic Linezolid and the anticancer agent Gefitinib.[5][6][7][8][9][10][11][12][13]

However, the structural similarity of substituted 2-methylmorpholines to known central nervous system (CNS) stimulants warrants an investigation into its potential, albeit inferred, mechanism of action. The presence of a methyl group at the 2-position of the morpholine ring is a key feature it shares with the potent psychostimulant phenmetrazine (3-methyl-2-phenylmorpholine).[14] This guide will, therefore, focus on the established pharmacology of phenmetrazine as a model to understand the potential biological activities of (R)-2-methylmorpholine derivatives.

Inferred Mechanism of Action: A Phenmetrazine Paradigm

Given the absence of direct pharmacological studies on this compound, its mechanism of action can be inferred from its structural relationship to phenmetrazine. Phenmetrazine is a well-characterized psychostimulant that acts as a norepinephrine-dopamine releasing agent (NDRA).[14]

Interaction with Monoamine Transporters

The primary targets of phenmetrazine are the plasma membrane monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and to a much lesser extent, the serotonin transporter (SERT).[15] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron, thus terminating the neurotransmitter signal.[16]

Phenmetrazine functions as a substrate for DAT and NET.[15] This means it is recognized and transported into the presynaptic neuron by these transporters. Once inside the neuron, it disrupts the vesicular storage of dopamine and norepinephrine, leading to an increase in their cytosolic concentrations. This, in turn, causes a reversal of the transporter's action, resulting in the non-exocytotic release of dopamine and norepinephrine into the synaptic cleft.[16] This surge in synaptic monoamine levels is responsible for the stimulant effects of phenmetrazine, which include increased alertness, euphoria, and appetite suppression.[14]

The following diagram illustrates the proposed mechanism of action at a dopaminergic synapse, which is analogous for norepinephrine.

Caption: Inferred mechanism of monoamine release by a substituted (R)-2-methylmorpholine.

Quantitative Profile of Phenmetrazine

The potency of phenmetrazine as a monoamine releasing agent has been quantified in vitro. The half-maximal effective concentration (EC₅₀) values for inducing the release of norepinephrine and dopamine are in the nanomolar range, indicating high potency. In contrast, its effect on serotonin release is significantly weaker.[14]

| Transporter | EC₅₀ for Release (nM) |

| NET | 29 - 50 |

| DAT | 70 - 131 |

| SERT | 7,765 - >10,000 |

| Table 1: In vitro monoamine releasing potency of Phenmetrazine.[14] |

It is important to note that (R)-2-methylmorpholine lacks the phenyl group present in phenmetrazine. This structural difference would significantly impact its affinity for and interaction with monoamine transporters. The phenyl group is crucial for the binding of phenmetrazine to the transporters. Therefore, while the fundamental mechanism of monoamine release is a plausible hypothesis for phenyl-substituted derivatives of (R)-2-methylmorpholine, the parent compound itself is unlikely to exhibit significant activity.

Experimental Protocols for Assessing Monoamine Transporter Activity

To empirically determine the mechanism of action of a compound like a substituted (R)-2-methylmorpholine, a series of in vitro assays are typically employed. These assays measure the compound's ability to inhibit the uptake of neurotransmitters or to induce their release.

Monoamine Transporter Uptake Inhibition Assay

This assay determines a compound's ability to block the reuptake of monoamines by their respective transporters.

Methodology:

-

Cell Culture: Human Embryonic Kidney 293 (HEK293) cells are transfected to express the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).[17]

-

Incubation: The transfected cells are incubated with varying concentrations of the test compound.

-

Radiotracer Addition: A radiolabeled monoamine (e.g., [³H]-dopamine, [³H]-norepinephrine, or [³H]-serotonin) is added to the cell suspension to initiate uptake.[17]

-

Separation and Quantification: After a set incubation period, the cells are separated from the buffer, and the amount of radiotracer taken up by the cells is quantified using liquid scintillation counting.[17]

-

Data Analysis: The concentration of the test compound that inhibits 50% of the radiolabeled monoamine uptake (IC₅₀) is calculated.

The following diagram outlines the workflow for a monoamine uptake inhibition assay.

Caption: Workflow for a monoamine transporter uptake inhibition assay.

Monoamine Release Assay

This assay measures the ability of a compound to induce the release of monoamines from presynaptic nerve terminals.

Methodology:

-

Synaptosome Preparation: Synaptosomes, which are isolated presynaptic nerve terminals, are prepared from rat brain tissue (e.g., striatum for dopamine, hippocampus for norepinephrine).[15]

-

Loading: The synaptosomes are incubated with a radiolabeled monoamine to load the vesicles.

-

Incubation with Test Compound: The loaded synaptosomes are then exposed to various concentrations of the test compound.

-

Quantification of Release: The amount of radiolabel released into the supernatant is measured over time.

-

Data Analysis: The concentration of the test compound that induces a half-maximal release of the radiolabeled monoamine (EC₅₀) is determined.

Synthesis of Substituted 2-Methylmorpholines

The synthesis of phenmetrazine, the prototypical 2-phenyl-3-methylmorpholine, provides a template for the potential synthesis of other substituted 2-methylmorpholine derivatives. A common synthetic route involves the reaction of 2-bromopropiophenone with ethanolamine, followed by reduction.[14]

Conclusion

This compound is a valuable chiral building block in the synthesis of complex pharmaceutical compounds. While its own pharmacological profile is not well-defined, its structural similarity to the potent norepinephrine-dopamine releasing agent phenmetrazine suggests a potential for CNS stimulant activity in its substituted derivatives. The mechanism of action is likely to involve interaction with monoamine transporters, leading to the release of dopamine and norepinephrine. The experimental protocols outlined in this guide provide a framework for the empirical investigation of the pharmacological properties of novel substituted 2-methylmorpholine compounds. Further research into the structure-activity relationships of this chemical class could yield novel therapeutic agents for a variety of neurological and psychiatric disorders.

References

- Jamison, T. F., et al. (2014). Seven‐step, continuous flow synthesis of linezolid.

- Madhusudhan, G., et al. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica, 3(4), 219-226.

- Reddy, M. P., et al. (2015). A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide. Letters in Organic Chemistry, 12(4), 274-278.

- Patel, R. P., et al. (2011). Process for preparation of Linezolid and its novel intermediates. TREA: The RGUHS e-Journal of AYUSH Sciences.

- Rothman, R. B., et al. (2013). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 4(1), 119-127.

- Reddy, T. S., et al. (2012). Synthesis of Antibiotic Linezolid Analogues. E-Journal of Chemistry, 9(3), 1341-1348.

- BioIVT. (n.d.). SERT Transporter Assay.

- LeadQuest Biotech. (n.d.). Transporter Assay.

- Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive substances and the monoamine transporter cycle. Molecular pharmacology, 87(2), 247-254.

- Sari, Y., et al. (2020). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One. Indonesian Journal of Chemistry, 20(2), 439-446.

- Luethi, D., et al. (2019). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 22(11), 706-718.

- Brandt, S. D., et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug testing and analysis, 10(9), 1383-1393.

- Maskrey, T. S., et al. (2019). A New Synthesis of Gefitinib. Synlett, 30(04), 471-476.

- Brandt, S. D., et al. (2018). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug testing and analysis, 10(9), 1383-1393.

- Reddy, G. O. (2013). U.S. Patent No. 8,350,029. Washington, DC: U.S.